AZD2906

説明

特性

IUPAC Name |

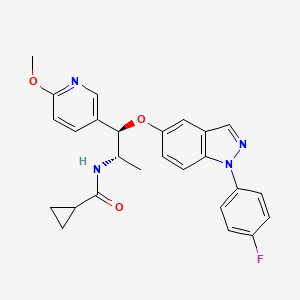

N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN4O3/c1-16(30-26(32)17-3-4-17)25(18-5-12-24(33-2)28-14-18)34-22-10-11-23-19(13-22)15-29-31(23)21-8-6-20(27)7-9-21/h5-17,25H,3-4H2,1-2H3,(H,30,32)/t16-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRQCGICZKAGCQ-LMKMVOKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034148-15-6 | |

| Record name | AZD-2906 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8JN2RU5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD2906: An In-depth Technical Guide on its Mechanism of Action as a Selective Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2906 is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action is centered on its ability to act as a selective dimerizing GR agonist, leading to the transactivation of glucocorticoid response element (GRE) genes and subsequent anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental methodologies for key assays are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its core mechanism.

Core Mechanism of Action: Selective Glucocorticoid Receptor Agonism

This compound is a small molecule that functions as a full agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to the GR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus.[2][3]

A key feature of this compound's mechanism is its function as a selective dimerizing GR agonist .[1] This means it preferentially promotes the formation of GR homodimers. These dimers then bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][3] This binding event initiates the transcription of genes involved in the anti-inflammatory response.

The anti-inflammatory effects of glucocorticoids are primarily mediated through two main genomic mechanisms:

-

Transactivation: The GR dimer directly binds to GREs to upregulate the expression of anti-inflammatory proteins.

-

Transrepression: The GR monomer or dimer can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either direct protein-protein interaction or by competing for co-activators.[2][4]

While the specific balance of transactivation and transrepression for this compound is not fully detailed in the public domain, its action as a dimerizing agonist suggests a significant role for GRE-mediated transactivation in its anti-inflammatory profile.[1]

Quantitative Pharmacological Data

The preclinical data for this compound demonstrates its high potency and selectivity for the glucocorticoid receptor.

| Parameter | Species | Assay System | Value | Reference |

| Potency (Binding Affinity) | Human | Glucocorticoid Receptor | 2.8 nM | [1] |

| EC50 | Human | Peripheral Blood Mononuclear Cell (PBMC) assay (LPS-induced TNF-α production) | 2.2 nM | [1] |

| IC50 | Human | PBMC | 2.2 nM | [5] |

| Rat | PBMC | 0.3 nM | [5] | |

| Human | Whole Blood | 41.6 nM | [5] | |

| Rat | Whole Blood | 7.5 nM | [5] |

Selectivity:

This compound exhibits high selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Mineralocorticoid Receptor (MR), and Progesterone Receptor (PR).[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, leading to the suppression of TNF-α production.

Caption: this compound signaling pathway in suppressing TNF-α production.

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the activity of this compound. The specific details of the protocols used by AstraZeneca are proprietary and can be found in the cited publication by Hemmerling M., et al. (2016).[1]

Human Peripheral Blood Mononuclear Cell (PBMC) Assay for TNF-α Production

This assay is a cornerstone for evaluating the in vitro anti-inflammatory potency of compounds like this compound.

Caption: Workflow for the human PBMC assay.

Methodology:

-

PBMC Isolation: Human peripheral blood mononuclear cells are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. The cells are then plated in 96-well culture plates at a predetermined density.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-incubation, cells are stimulated with a final concentration of lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Incubation: The plates are incubated for a defined period (typically 4-6 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA or Homogeneous Time Resolved Fluorescence (HTRF) assay kit.

-

Data Analysis: The percentage inhibition of TNF-α production is calculated for each concentration of this compound, and the EC50 value is determined by non-linear regression analysis.

Mouse Model of TNF-α-Induced Inflammation

This in vivo model is used to assess the efficacy of this compound in a systemic inflammation setting.

Caption: Workflow for the mouse model of TNF-α-induced inflammation.

Methodology:

-

Animal Acclimatization: Male or female mice of a suitable strain are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are randomly assigned to different treatment groups, including a vehicle control group and one or more this compound dose groups. This compound is administered orally at the desired doses.

-

Induction of Inflammation: At a specified time after compound administration, inflammation is induced by an intraperitoneal injection of a predetermined dose of recombinant mouse TNF-α.

-

Monitoring and Endpoints: Animals are monitored for clinical signs of inflammation, such as lethargy, piloerection, and body temperature changes. The primary endpoint is often survival over a set period.

-

Biomarker Analysis: At the end of the study, or at specific time points, blood samples may be collected to measure systemic levels of inflammatory cytokines. Tissues can also be harvested for histological analysis or measurement of local inflammatory markers.

-

Data Analysis: Survival curves are analyzed using appropriate statistical methods (e.g., Kaplan-Meier analysis). Biomarker data are analyzed using statistical tests such as ANOVA or t-tests.

Conclusion

This compound is a potent and selective non-steroidal glucocorticoid receptor agonist with a distinct mechanism of action as a selective GR dimerizing agonist.[1] Its high in vitro potency in suppressing TNF-α production in human immune cells and its demonstrated in vivo efficacy in a model of systemic inflammation highlight its potential as an anti-inflammatory agent. The detailed understanding of its molecular mechanism, supported by the experimental data, provides a strong rationale for its further investigation and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of selective glucocorticoid receptor modulation.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

AZD2906: A Technical Guide to a Selective Dimerizing Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2906 is a potent, non-steroidal, selective agonist of the glucocorticoid receptor (GR) that promotes receptor dimerization.[1] As a full agonist, it drives the expression of genes regulated by glucocorticoid response elements (GREs). This technical guide provides an in-depth overview of the preclinical data available for this compound, including its pharmacological profile, experimental methodologies, and the signaling pathways it modulates. The information presented here is intended to support further preclinical research and drug development efforts.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and functional activity.

Table 1: In Vitro Potency and Efficacy

| Parameter | Species | Assay System | Value | Reference |

| GR Binding Affinity (Ki) | Human | Recombinant GR | 2.8 nM | [1] |

| Functional Efficacy (EC50) | Human | Peripheral Blood Mononuclear Cell (PBMC) assay (LPS-induced TNF-α production) | 2.2 nM | [1] |

| Functional Efficacy (IC50) | Human | Whole Blood | 41.6 nM | |

| Functional Efficacy (IC50) | Human | Isolated PBMCs | 2.2 nM | |

| Functional Efficacy (IC50) | Rat | Whole Blood | 7.5 nM | |

| Functional Efficacy (IC50) | Rat | Isolated PBMCs | 0.3 nM |

Table 2: Selectivity Profile

This compound demonstrates high selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors.[1]

| Receptor | Selectivity vs. GR | Reference |

| Androgen Receptor (AR) | Selective | [1] |

| Estrogen Receptor (ER) | Selective | [1] |

| Mineralocorticoid Receptor (MR) | Selective | [1] |

| Progesterone Receptor (PR) | Selective | [1] |

Quantitative IC50 or Ki values for off-target receptors are not publicly available at the time of this publication.

Table 3: Pharmacokinetic Profile

| Parameter | Species | Route of Administration | Value | Reference |

| Route of Administration | Preclinical Models | Oral | - | [1] |

Detailed pharmacokinetic parameters such as oral bioavailability, plasma half-life, and clearance are not publicly available at the time of this publication.

Mechanism of Action: Selective GR Dimerization and Signaling

This compound functions as a selective dimerizing GR agonist. Upon binding to the cytosolic GR, it induces a conformational change that promotes the dissociation of chaperone proteins, GR dimerization, and translocation of the GR dimer to the nucleus. Within the nucleus, the this compound-GR dimer complex binds to GREs in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize this compound.

Glucocorticoid Receptor Dimerization FRET Assay

Objective: To quantify the ability of this compound to induce GR homodimerization in living cells using Förster Resonance Energy Transfer (FRET).

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with plasmids encoding GR fused to a cyan fluorescent protein (CFP-GR, donor) and a yellow fluorescent protein (YFP-GR, acceptor).

-

-

Compound Treatment:

-

24 hours post-transfection, cells are treated with a specified concentration of this compound (e.g., 10-8 M) or a vehicle control (DMSO). Dexamethasone is used as a positive control.

-

-

FRET Measurement:

-

After a 1-hour incubation period, FRET is measured using a fluorescence microscope equipped with appropriate filters for CFP and YFP.

-

FRET efficiency is calculated based on the increase in acceptor (YFP) emission upon excitation of the donor (CFP).

-

GRE-Luciferase Reporter Gene Assay

Objective: To assess the transcriptional activity of this compound on GRE-driven gene expression.

Methodology:

-

Cell Culture and Transfection:

-

A549 human lung epithelial cells, stably or transiently transfected with a GRE-luciferase reporter construct, are used.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of this compound or a reference agonist (e.g., Dexamethasone) for 5-6 hours.

-

-

Luciferase Assay:

-

Following treatment, cells are lysed.

-

Luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.

-

The fold induction of luciferase activity is calculated relative to vehicle-treated cells.

-

References

AZD2906: A Technical Guide to its Glucocorticoid Receptor Full Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2906 is a potent, non-steroidal, full agonist of the glucocorticoid receptor (GR).[1] Developed by AstraZeneca, it has served as a key tool compound in the exploration of selective GR modulators and was a structural starting point for the clinical candidate AZD9567. This document provides an in-depth technical overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a selective dimerizing GR agonist. Upon binding to the cytoplasmic glucocorticoid receptor, it induces a conformational change that promotes the dissociation of chaperone proteins and the translocation of the GR homodimer into the nucleus. Within the nucleus, the this compound-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby driving their expression.[1] This transactivation is a key mechanism for the anti-inflammatory effects of glucocorticoids.

dot

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.

Quantitative Biological Data

The following tables summarize the key in vitro potency and activity data for this compound.

Table 1: Glucocorticoid Receptor Binding Affinity and Functional Potency

| Parameter | Species | Assay System | Value | Reference |

| Ki | Human | Recombinant GR | 2.8 nM | [1] |

| EC50 | Human | PBMC (LPS-induced TNF-α) | 2.2 nM | [1] |

| IC50 | Human | PBMC | 2.2 nM | |

| IC50 | Rat | PBMC | 0.3 nM | |

| IC50 | Human | Whole Blood | 41.6 nM | |

| IC50 | Rat | Whole Blood | 7.5 nM |

Table 2: Selectivity Profile against Other Steroid Receptors

| Receptor | Activity | Notes | Reference |

| Androgen Receptor (AR) | Selective | Quantitative data not publicly available. | [1] |

| Estrogen Receptor (ER) | Selective | Quantitative data not publicly available. | [1] |

| Mineralocorticoid Receptor (MR) | Selective | Quantitative data not publicly available. | [1] |

| Progesterone Receptor (PR) | Selective | Quantitative data not publicly available. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.

dot

Caption: Workflow for the glucocorticoid receptor competitive binding assay.

Materials:

-

Recombinant human full-length glucocorticoid receptor

-

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1)

-

Test compound (this compound)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

96-well black, low-volume microplates

Procedure:

-

A solution of recombinant human GR is prepared in assay buffer.

-

A fixed concentration of the fluorescently labeled glucocorticoid is added to the GR solution.

-

Serial dilutions of this compound are prepared and added to the wells of the microplate.

-

The GR/fluorescent ligand mixture is then added to the wells containing the test compound.

-

The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 2 hours).

-

The fluorescence polarization of each well is measured using a suitable plate reader.

-

The IC50 value is determined by plotting the fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Human Peripheral Blood Mononuclear Cell (PBMC) Assay for TNF-α Inhibition

This protocol details the method for assessing the functional potency of this compound in inhibiting the production of TNF-α from stimulated human immune cells.

dot

Caption: Experimental workflow for the human PBMC TNF-α inhibition assay.

Materials:

-

Human whole blood from healthy donors

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Human PBMCs are isolated from whole blood by density gradient centrifugation using Ficoll-Paque.

-

The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.

-

Cells are seeded into 96-well plates at a density of, for example, 2 x 105 cells per well.

-

Serial dilutions of this compound are added to the wells, and the plates are pre-incubated for 1 hour at 37°C in a 5% CO2 incubator.

-

LPS is then added to each well (except for the unstimulated control) to a final concentration of, for example, 10 ng/mL to stimulate TNF-α production.

-

The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the plates are centrifuged, and the supernatants are collected.

-

The concentration of TNF-α in the supernatants is quantified using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

The EC50 value is determined by plotting the percentage inhibition of TNF-α production against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Mouse Model of TNF-induced Inflammation

This protocol outlines a general procedure for evaluating the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation induced by TNF-α.

Materials:

-

Male BALB/c mice (or other suitable strain)

-

Recombinant murine TNF-α

-

Test compound (this compound)

-

Vehicle for drug administration (e.g., 0.5% HPMC, 0.1% Tween-80 in water)

-

An appropriate endpoint measurement, such as plasma levels of an inflammatory biomarker (e.g., IL-6) or a clinical score of inflammation.

Procedure:

-

Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

This compound is formulated in the vehicle and administered orally to the treatment group of mice at a predetermined dose. The control group receives the vehicle only.

-

After a specified pre-treatment time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of a sub-lethal dose of recombinant murine TNF-α to induce an inflammatory response.

-

At a defined time point after the TNF-α challenge (e.g., 2 hours), blood samples are collected via cardiac puncture under terminal anesthesia.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of a relevant inflammatory biomarker (e.g., IL-6) in the plasma is measured by ELISA.

-

The percentage inhibition of the inflammatory response by this compound is calculated by comparing the biomarker levels in the treated group to the vehicle-treated control group.

Safety and Tolerability

Preclinical safety studies have been conducted on this compound. An increase in the incidence of micronucleated immature erythrocytes (MIE) in the bone marrow of rats was observed following two oral doses at the maximum tolerated level.[1] However, this compound did not show significant activity in standard in vitro genotoxicity tests or in an in vivo rat liver comet assay.[1]

Conclusion

This compound is a potent and selective non-steroidal full agonist of the glucocorticoid receptor with demonstrated in vitro and in vivo anti-inflammatory activity. Its well-characterized pharmacological profile makes it a valuable research tool for investigating the therapeutic potential and the molecular mechanisms of GR modulation. The data and protocols presented in this guide provide a comprehensive technical resource for scientists and researchers working in the field of glucocorticoid biology and drug discovery.

References

AZD2906: A Technical Guide to a Potent Non-Steroidal Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2906 is a novel, non-steroidal, full agonist of the glucocorticoid receptor (GR) developed by AstraZeneca.[1] As a selective dimerizing GR agonist, it represents a significant advancement in the field of anti-inflammatory therapeutics, offering the potential for potent efficacy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound. Detailed methodologies for key experiments are presented, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory agents.

Chemical Structure and Physicochemical Properties

This compound is an indazole ether derivative, distinguishing it as a non-steroidal molecule.[1] Its chemical identity is defined by the following parameters:

-

IUPAC Name: 4-(5-(1-(4-cyanophenyl)-1H-indazol-5-yloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid

-

CAS Number: 1034148-15-6

-

SMILES: CC1=C(C=C2C(=C1)N(C(=N2)CCC(O)=O)C)OC3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)C#N

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C26H21N5O3 | Calculated |

| Molecular Weight | 451.48 g/mol | Calculated |

| Route of Administration | Oral | [1] |

| Modality | Small Molecule | [1] |

Mechanism of Action

This compound is a potent and selective full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action involves the following key steps:

-

Binding to the Glucocorticoid Receptor: this compound binds to the GR with high affinity.

-

Receptor Dimerization: Upon binding, it induces the dimerization of the GR.[1]

-

Nuclear Translocation: The this compound-GR dimer complex translocates to the nucleus.

-

Gene Expression Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]

This selective dimerizing activity is a key feature of this compound's pharmacological profile.[1]

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent in vitro activity in various assays.

| Assay | Species/System | Parameter | Value (nM) | Source |

| Glucocorticoid Receptor Binding | - | Binding Affinity | 2.8 | [1] |

| LPS-induced TNF-α Production | Human PBMC | EC50 | 2.2 | [1] |

| Glucocorticoid Receptor Activity | Human PBMC | IC50 | 2.2 | |

| Glucocorticoid Receptor Activity | Rat PBMC | IC50 | 0.3 | |

| Glucocorticoid Receptor Activity | Human Whole Blood | IC50 | 41.6 | |

| Glucocorticoid Receptor Activity | Rat Whole Blood | IC50 | 7.5 |

This compound exhibits selectivity for the GR over other steroid nuclear hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR).[1]

In Vivo Activity

In a mouse model of TNF-induced inflammation, this compound conferred protection, demonstrating its in vivo anti-inflammatory efficacy.[1]

Safety and Tolerability

Preclinical safety studies in rats indicated that oral administration of this compound at the maximum tolerated dose led to an increased incidence of micronucleated immature erythrocytes in the bone marrow.[1] However, the compound did not show significant activity in standard in vitro genotoxicity tests or in an in vivo rat liver comet assay.[1]

Experimental Protocols

The following are representative protocols for the types of assays used to characterize this compound. The specific details of the protocols used by AstraZeneca are proprietary and not publicly available.

Human Peripheral Blood Mononuclear Cell (PBMC) TNF-α Assay

This assay is used to determine the potency of a compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in a suitable cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and plate them in 96-well plates at a density of 2 x 10^5 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the plates for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Add lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 100 ng/mL to induce TNF-α production.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

ELISA: Determine the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This compound is a potent, non-steroidal, and selective glucocorticoid receptor full agonist with demonstrated in vitro and in vivo anti-inflammatory activity. Its unique profile as a selective dimerizing GR agonist makes it a valuable tool for further research into the therapeutic potential of non-steroidal GR modulators. The information provided in this technical guide serves as a foundational resource for scientists and researchers in the field of drug development. Further studies are warranted to fully elucidate its pharmacokinetic profile and to further explore its therapeutic potential and safety in various inflammatory disease models.

References

AZD2906: A Technical Overview of its Selectivity for Steroid Nuclear Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2906 is a potent, non-steroidal, and selective full agonist for the glucocorticoid receptor (GR).[1] As a member of the indazole ether class of compounds, it has been investigated for its potential therapeutic applications, leveraging the anti-inflammatory and immunosuppressive properties mediated by GR activation. A critical aspect of its pharmacological profile is its selectivity for the GR over other members of the steroid nuclear hormone receptor superfamily, including the Androgen Receptor (AR), Estrogen Receptor (ER), Mineralocorticoid Receptor (MR), and Progesterone (B1679170) Receptor (PR). High selectivity is a key attribute for minimizing off-target effects and improving the therapeutic index of a drug candidate. This technical guide provides an in-depth analysis of the selectivity of this compound, including available quantitative data, detailed experimental methodologies for assessing selectivity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of a compound is quantitatively assessed by comparing its binding affinity (e.g., Ki, IC50) or functional potency (e.g., EC50) for its primary target versus its off-targets. For this compound, the primary target is the Glucocorticoid Receptor.

Table 1: this compound Binding Affinity and Functional Potency for the Glucocorticoid Receptor

| Receptor | Parameter | Value (nM) | Species/System |

| Glucocorticoid Receptor (GR) | Binding Affinity | 2.8 | Not Specified |

| Glucocorticoid Receptor (GR) | EC50 | 2.2 | Human peripheral blood mononuclear cell assay (LPS induced TNF-α production)[1] |

While AstraZeneca, the developer of this compound, has stated that the compound exhibits selectivity against other steroid nuclear hormone receptors (AR, ER, MR, and PR), specific quantitative binding affinity or functional data for these off-targets are not publicly available. To provide a contextual understanding of a desirable selectivity profile for a GR agonist, the following table presents hypothetical data illustrating a high degree of selectivity.

Table 2: Illustrative Selectivity Profile of a Hypothetical Selective GR Agonist

| Receptor | Parameter | Illustrative Value (nM) | Fold Selectivity vs. GR (Illustrative) |

| Glucocorticoid Receptor (GR) | Ki | 2.8 | - |

| Androgen Receptor (AR) | Ki | >1000 | >357 |

| Estrogen Receptor (ERα) | Ki | >1000 | >357 |

| Mineralocorticoid Receptor (MR) | Ki | >500 | >178 |

| Progesterone Receptor (PR) | Ki | >1000 | >357 |

Note: The values for AR, ERα, MR, and PR in Table 2 are for illustrative purposes to demonstrate a selective binding profile and are not actual data for this compound.

Experimental Protocols

The determination of selectivity for a compound like this compound involves a series of in vitro assays designed to measure its binding affinity and functional activity at various steroid hormone receptors.

Radioligand Competition Binding Assay

This assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known high-affinity radioligand to the target receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

Purified recombinant human GR, AR, ERα, MR, and PR.

-

Radioligands:

-

GR: [³H]-dexamethasone

-

AR: [³H]-dihydrotestosterone (DHT)

-

ERα: [³H]-estradiol

-

MR: [³H]-aldosterone

-

PR: [³H]-progesterone

-

-

Test compound: this compound

-

Assay buffer (e.g., Tris-HCl buffer with additives to maintain protein stability)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

A constant concentration of the specific receptor and its corresponding radioligand are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data are analyzed to generate a competition curve, from which the IC50 value is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.

Objective: To determine the concentration of this compound that produces 50% of the maximal response (EC50) for agonist activity or inhibits 50% of the response to a known agonist (IC50) for antagonist activity.

Materials:

-

Mammalian cell line (e.g., HEK293 or CHO) that does not endogenously express the steroid receptors of interest.

-

Expression plasmids for full-length human GR, AR, ERα, MR, and PR.

-

Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound: this compound.

-

Reference agonists for each receptor (e.g., dexamethasone (B1670325) for GR, DHT for AR, estradiol (B170435) for ERα, aldosterone (B195564) for MR, progesterone for PR).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cells are co-transfected with the expression plasmid for the specific steroid receptor and the corresponding reporter plasmid.

-

After an incubation period to allow for receptor expression, the cells are treated with increasing concentrations of this compound (for agonist testing) or a fixed concentration of the reference agonist in the presence of increasing concentrations of this compound (for antagonist testing).

-

The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

-

The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.

Experimental Workflow for Receptor Selectivity Screening

Caption: Experimental workflow for determining the selectivity profile of a compound.

Conclusion

This compound is a potent agonist of the glucocorticoid receptor, a key target for anti-inflammatory therapies. Its high selectivity for the GR is a crucial characteristic that is expected to minimize undesirable side effects commonly associated with less selective corticosteroids. While the precise quantitative data for its interaction with other steroid hormone receptors are not publicly available, the established methodologies of radioligand binding assays and cell-based functional assays provide a robust framework for comprehensively evaluating its selectivity profile. The understanding of its mechanism of action and selectivity is paramount for its continued development and potential clinical application.

References

In Vitro Characterization of AZD2906: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2906 is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR). As a selective dimerizing GR agonist, it actively drives the expression of genes regulated by glucocorticoid response elements (GREs). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, cellular activity, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

| Parameter | Receptor/Assay | Species/System | Value (nM) | Reference |

| Binding Affinity (undisclosed method) | Glucocorticoid Receptor | Human | 2.8 | |

| EC50 | LPS-induced TNF-α production | Human PBMC | 2.2 |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on established methods for evaluating glucocorticoid receptor modulators.

Glucocorticoid Receptor (GR) Binding Assay (Representative Protocol)

This assay determines the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Human full-length recombinant GR

-

Radioligand: [³H]-Dexamethasone

-

Assay Buffer: Tris-HCl buffer with additives such as molybdate, dithiothreitol (B142953) (DTT), and protease inhibitors.

-

Test Compound: this compound

-

Non-specific Binding Control: High concentration of unlabeled Dexamethasone

-

Scintillation Cocktail

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the human GR protein, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of this compound or control compounds.

-

For non-specific binding wells, add a high concentration of unlabeled Dexamethasone.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., overnight at 4°C).

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a representative glucocorticoid receptor competitive binding assay.

Human Peripheral Blood Mononuclear Cell (PBMC) TNF-α Assay

This cell-based functional assay measures the potency of a compound in inhibiting the release of the pro-inflammatory cytokine TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

-

Cells: Freshly isolated human PBMCs

-

Stimulant: Lipopolysaccharide (LPS)

-

Test Compound: this compound

-

Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.

-

TNF-α Detection Kit: e.g., Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.

-

96-well cell culture plates

-

Plate reader capable of HTRF measurements.

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in culture medium and seed them into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound and add them to the wells.

-

Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an optimal concentration of LPS to induce TNF-α production.

-

Incubate the plate for a further period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an HTRF assay according to the manufacturer's instructions.

-

Plot the TNF-α concentration against the log concentration of this compound and determine the EC50 value by non-linear regression.

Caption: Workflow for the human PBMC TNF-α release assay.

Glucocorticoid Response Element (GRE) Reporter Gene Assay (Representative Protocol)

This assay evaluates the ability of a compound to activate the GR and induce the transcription of a reporter gene under the control of GREs.

Materials:

-

Cell Line: A suitable human cell line (e.g., A549) stably transfected with a GRE-luciferase reporter construct.

-

Test Compound: this compound

-

Cell Culture Medium: DMEM or similar, supplemented with FBS and antibiotics.

-

Luciferase Assay Reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the GRE-luciferase reporter cell line into 96-well plates and allow them to attach overnight.

-

Prepare serial dilutions of this compound and add them to the cells.

-

Incubate the plates for a specified period (e.g., 24 hours) to allow for GR activation and reporter gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value from the dose-response curve.

Signaling Pathway

This compound, as a glucocorticoid receptor agonist, initiates a signaling cascade that ultimately leads to the modulation of gene expression.

Caption: Simplified signaling pathway of this compound as a glucocorticoid receptor agonist.

Selectivity

This compound has demonstrated selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR). This selectivity is a critical attribute, as it minimizes the potential for off-target effects. The specific in vitro assays used to determine this selectivity profile would typically involve competitive binding assays for each of the respective receptors, following a similar protocol to the GR binding assay described above, but using the appropriate radiolabeled ligands and receptor preparations for AR, ER, MR, and PR.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective full agonist of the glucocorticoid receptor. Its low nanomolar binding affinity and cellular potency in inhibiting TNF-α production underscore its potential as a modulator of inflammatory responses. The experimental protocols and data presented in this guide provide a foundational understanding of the preclinical in vitro profile of this compound.

The Dawn of Dissociated Glucocorticoid Receptor Modulation: A Technical Deep Dive into Indazole Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic utility of glucocorticoids is often hampered by a significant burden of adverse effects. A promising strategy to mitigate these undesirable outcomes lies in the development of selective glucocorticoid receptor (GR) modulators (SGRMs), also known as dissociated agonists. These compounds aim to uncouple the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation). This whitepaper provides a comprehensive technical overview of a pivotal class of non-steroidal SGRMs: the indazole ethers. We will delve into their discovery, structure-activity relationships (SAR), and the key experimental methodologies used to characterize their unique pharmacological profile. Quantitative data for lead compounds are presented in detail, alongside diagrams of the core signaling pathways and experimental workflows, offering a complete guide for researchers in the field.

Introduction: The Quest for Safer Glucocorticoids

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is associated with a range of debilitating side effects, including osteoporosis, metabolic syndrome, and skin atrophy.[1] These effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[2] Upon ligand binding, the GR can modulate gene expression through two main mechanisms:

-

Transactivation (TA): The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of genes often associated with metabolic side effects.[3]

-

Transrepression (TR): The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, leading to the downregulation of inflammatory genes. This is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[2][3]

The "dissociation hypothesis" posits that it is possible to develop GR ligands that selectively activate the TR pathway while having minimal effect on TA, thus retaining anti-inflammatory efficacy with an improved safety profile.[3] This has driven the search for non-steroidal SGRMs, with indazole ethers emerging as a particularly promising chemical class.[4]

The Glucocorticoid Receptor Signaling Pathway

The canonical GR signaling pathway, which is the target of indazole ether modulators, involves a series of steps from ligand binding to the modulation of gene expression. The goal of dissociated modulators is to favor the transrepression pathway over the transactivation pathway.

Caption: Glucocorticoid Receptor (GR) Signaling Pathways.

Quantitative Analysis of Indazole Ether GR Modulators

Extensive research, particularly by AstraZeneca, has led to the identification of several potent and selective indazole ether GR modulators.[4][5][6] The following tables summarize the in vitro and in vivo data for key compounds, demonstrating their dissociated profile compared to the classic steroid, prednisolone (B192156).

Table 1: In Vitro Activity of Indazole Ether GR Modulators[4]

| Compound | GR Binding (IC50, nM) | TA Agonist (IC50, nM) | TA Efficacy (%) | TR (AP-1) (IC50, nM) | TR Efficacy (%) |

| 4 | - | - | - | - | - |

| 11 | - | 3.5 | - | 1.6 | 88 |

| 15 (AZD9567) | - | 33 | 52 | 9.3 | - |

| 29 | <6.8 | - | 25 | 70 | - |

| 32 | - | 43 | 42 | 16 | - |

| Prednisolone | - | - | - | - | - |

Data extracted from Ripa L, et al. (2018).[4] TA: Transactivation; TR: Transrepression. Efficacy is relative to a full agonist.

Table 2: In Vivo Anti-Inflammatory Activity of AZD9567[7]

| Treatment | Dose (mg/kg) | Ankle Swelling Reduction (%) |

| Vehicle | - | 0 |

| AZD9567 | 0.3 | Significant Reduction |

| AZD9567 | 1 | Significant Reduction |

Data from a rat streptococcal cell wall (SCW)-induced arthritis model.[7]

Experimental Protocols

The characterization of indazole ethers as GR modulators relies on a suite of specialized in vitro and in vivo assays. Below are detailed protocols for the key experiments.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a test compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled GR ligand.

Protocol:

-

Reagents: Recombinant human GR, [3H]dexamethasone (radioligand), unlabeled test compounds, assay buffer.

-

Procedure:

-

Incubate a fixed concentration of recombinant human GR with a fixed concentration of [3H]dexamethasone and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a filter-based method.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

GR Transactivation (TA) and Transrepression (TR) Luciferase Reporter Assays

These cell-based assays are crucial for determining the functional activity of GR modulators on the two distinct signaling pathways.

Protocol:

-

Cell Line: A human cell line, such as A549 (human lung adenocarcinoma), is commonly used as it endogenously expresses GR.[2]

-

Transfection:

-

For the TA assay , cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs.

-

For the TR assay , cells are co-transfected with a luciferase reporter plasmid driven by a promoter containing binding sites for NF-κB or AP-1, and a plasmid expressing the respective transcription factor.

-

-

Treatment:

-

After transfection, cells are treated with varying concentrations of the test compound.

-

For the TR assay, cells are also stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.[2]

-

-

Measurement:

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

An increase in luciferase activity in the TA assay indicates agonist activity, while a decrease in the TR assay indicates repressive activity.

-

IC50 and efficacy values are calculated from the dose-response curves.

-

Human Whole Blood Assay for Cytokine Release

This ex vivo assay assesses the anti-inflammatory potential of compounds in a more physiologically relevant system.

Protocol:

-

Blood Collection: Fresh human whole blood is collected from healthy donors.

-

Treatment: Aliquots of whole blood are pre-incubated with various concentrations of the test compound.

-

Stimulation: The blood is then stimulated with lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Analysis: After incubation, the plasma is separated, and cytokine levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

The ability of the compound to inhibit LPS-induced cytokine release is a measure of its transrepressive activity.

In Vivo Model of Inflammation: Rat SCW-Induced Arthritis

This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.[7]

Protocol:

-

Induction of Arthritis: Arthritis is induced in rats by a single intra-articular injection of streptococcal cell wall (SCW) extract into the ankle joint.

-

Treatment: Animals are orally dosed with the test compound or vehicle daily.

-

Assessment: The severity of arthritis is assessed by measuring the change in ankle diameter (swelling) over time.

-

The reduction in ankle swelling in the treated group compared to the vehicle group indicates anti-inflammatory efficacy.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro and in vivo characterization of indazole ether GR modulators.

Caption: In Vitro Characterization Workflow.

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 6. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double‐blind, efficacy, and safety study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

AZD2906: A Non-Steroidal Glucocorticoid Receptor Agonist and its Impact on Glucocorticoid Response Element (GRE) Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AZD2906 is a potent, non-steroidal, and selective full agonist of the glucocorticoid receptor (GR). As a selective dimerizing GR agonist, it actively drives the expression of genes regulated by glucocorticoid response elements (GREs). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on GRE-mediated gene expression, and detailed experimental protocols for its characterization.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the activity of this compound in modulating glucocorticoid receptor signaling and downstream gene expression.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell/System | Reference |

| Glucocorticoid Receptor (GR) Agonist Potency | 2.8 nM | Not specified | [1] |

| EC50 (LPS-induced TNF-α production) | 2.2 nM | Human peripheral blood mononuclear cells | [1] |

Table 2: Effect of this compound on the Expression of Specific GRE-Regulated Genes

| Gene | Fold Change vs. Control | Method | Cell Line | Reference |

| TSD22D3 (TSC22D3) | > Dex | RT-qPCR | A549 | [2] |

| DUSP1 | > Dex | RT-qPCR | A549 | [2] |

| FKBP5 | > Dex | RT-qPCR | A549 | [2] |

| SGK1 | > Dex | RT-qPCR | A549 | [2] |

Note: "> Dex" indicates that this compound induced a greater fold change in gene expression compared to the reference glucocorticoid, dexamethasone, at the tested concentration (10⁻⁸ M).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: this compound binds to the cytoplasmic GR, inducing a conformational change, dimerization, and nuclear translocation to regulate GRE-mediated gene expression.

References

Preclinical Safety and Tolerability Profile of AZD2906: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and tolerability profile of AZD2906, a potent and selective full agonist of the glucocorticoid receptor (GR). The information presented herein is synthesized from available preclinical study data to support further research and development efforts.

Executive Summary

Quantitative Toxicology Data

The following table summarizes the key quantitative findings from preclinical safety studies of this compound.

| Parameter | Species/Test System | Route of Administration | Dose/Concentration | Result | Reference |

| Micronucleus Induction | Wistar Han Rats | Oral | 5, 25, 50 mg/kg (two doses) | Increased incidence of micronucleated immature erythrocytes (MIE) | [2][3][5] |

| Bacterial Reverse Mutation Assay (Ames Test) | In vitro | N/A | Not specified | Negative | [2] |

| Mouse Lymphoma Tk Assay | In vitro | N/A | Not specified | Negative | [2] |

| Rat Liver Comet Assay | Wistar Han Rats | Oral | Not specified | Negative | [1][2][3] |

| Other Findings | Wistar Han Rats | Oral | 5, 25 mg/kg | - Accumulation of glycogen (B147801) in the liver- Moderate to marked cortical lymphocytic atrophy in the thymus | [5] |

Experimental Protocols

Rat Bone Marrow Micronucleus Test

Objective: To evaluate the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in bone marrow erythrocytes.

Methodology:

-

Species and Strain: Male Wistar Han rats.[2]

-

Housing: Animals were housed in groups of three or four per cage under standard laboratory conditions.[2]

-

Dosing: this compound was administered orally via gavage in two doses.[1][3]

-

Dose Groups: Vehicle control and this compound at 5, 25, and 50 mg/kg.[5] The highest dose represented the maximum tolerated level.[1][3]

-

Sample Collection: Bone marrow was collected from the femur.

-

Slide Preparation and Analysis: Bone marrow smears were prepared and stained. A total of 6000 immature erythrocytes (IE) per animal were scored for the presence of micronuclei (MIE).[2] The ratio of immature to mature erythrocytes was also determined.[2]

-

Statistical Analysis: Appropriate statistical methods were used to compare the incidence of MIE in the treated groups to the vehicle control group.

In Vivo Rat Liver Comet Assay

Objective: To detect DNA strand breaks in rat liver cells following in vivo exposure to this compound.

Methodology:

-

Principle: The comet assay, or single-cell gel electrophoresis, measures DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

-

Procedure (General):

-

Following in vivo treatment, rats are euthanized, and the liver is excised.

-

The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.[7]

-

The DNA is allowed to unwind in an alkaline buffer.[7]

-

Electrophoresis is performed, allowing fragmented DNA to migrate towards the anode.[7]

-

The slides are neutralized and stained with a fluorescent dye.[7]

-

Comets are visualized and scored using fluorescence microscopy and image analysis software.[6]

-

In Vitro Genotoxicity Assays

Objective: To assess the mutagenic and clastogenic potential of this compound in vitro.

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium.

-

Mouse Lymphoma Tk Assay: This assay uses mouse lymphoma L5178Y cells, which are heterozygous at the thymidine (B127349) kinase (Tk) locus. The assay detects forward mutations at the Tk locus, which can be induced by both gene mutations and chromosomal damage.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.

Experimental Workflow for Preclinical Safety Assessment of this compound

Caption: Experimental workflow for the preclinical safety assessment of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Micronucleus induction in the bone marrow of rats by pharmacological mechanisms. I: glucocorticoid receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]

- 7. academic.oup.com [academic.oup.com]

Unraveling the Non-Steroidal Glucocorticoid Receptor Agonist: A Technical Guide to AZD2906

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of AZD2906, a potent and selective non-steroidal agonist of the glucocorticoid receptor (GR). By deviating from the classic steroidal structure, this compound presents a promising avenue for therapeutic intervention, aiming to dissociate the potent anti-inflammatory effects of glucocorticoids from their well-documented side effects. This document provides a comprehensive overview of its pharmacological profile, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Core Pharmacological Profile of this compound

This compound is a small molecule that acts as a full agonist at the glucocorticoid receptor.[1] Its non-steroidal nature is a key feature, offering the potential for a more targeted therapeutic action with an improved safety profile compared to traditional steroidal glucocorticoids.

Quantitative Potency and Cellular Activity

This compound demonstrates high potency for the glucocorticoid receptor, with a binding affinity (Ki) of 2.8 nM.[1] Its functional activity is further evidenced in cellular assays, where it effectively modulates inflammatory responses. The tables below summarize the key quantitative data available for this compound.

| Parameter | Species | Assay/Cell Type | Value (nM) | Reference |

| GR Binding Affinity (Ki) | - | - | 2.8 | [1] |

| EC50 | Human | Peripheral Blood Mononuclear Cell (PBMC) - LPS-induced TNF-α production | 2.2 | [1] |

| IC50 | Human | Whole Blood | 41.6 | |

| IC50 | Human | PBMC | 2.2 | |

| IC50 | Rat | Whole Blood | 7.5 | |

| IC50 | Rat | PBMC | 0.3 |

Selectivity Profile

A crucial aspect of this compound's design is its selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors. This selectivity is critical to minimizing off-target effects. This compound has been shown to have selectivity against the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR).[1]

Quantitative selectivity data (IC50 or Ki values against AR, ER, MR, and PR) are not publicly available in the reviewed literature.

Preclinical Pharmacokinetics

This compound is orally bioavailable.[1] However, detailed preclinical pharmacokinetic parameters such as half-life, clearance, and oral bioavailability in various species have not been disclosed in the available documentation.

Mechanism of Action: A Non-Steroidal Approach to GR Modulation

The primary mechanism of action for this compound is its function as a selective dimerizing GR agonist.[1] Upon binding to the glucocorticoid receptor, it induces the dimerization of the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby driving their expression.[1] This process is central to the anti-inflammatory effects of glucocorticoids.

The key distinction for non-steroidal modulators like this compound lies in the potential to differentially regulate gene expression through two primary pathways: transactivation and transrepression.

-

Transactivation: This process, generally associated with the side effects of glucocorticoids, involves the GR dimer binding directly to GREs to upregulate the transcription of certain genes.

-

Transrepression: This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. It involves the GR monomer or dimer interacting with and inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.

The therapeutic goal of non-steroidal GR modulators is to favor the transrepression pathway while minimizing transactivation, thus separating the desired anti-inflammatory actions from the unwanted metabolic and other side effects. While the concept is established, specific data on the transactivation versus transrepression profile of this compound is not available in the public domain.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound as a non-steroidal GR agonist.

Caption: Proposed signaling pathway of this compound as a non-steroidal GR agonist.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the primary publication by Hemmerling M., et al. (2016). While the full text is not publicly available, the following are generalized descriptions of the likely methodologies based on standard practices in the field.

Glucocorticoid Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor.

-

Methodology: A competitive radioligand binding assay would be employed. Recombinant human GR is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured using a scintillation counter. The IC50 value is determined from the dose-response curve and converted to a Ki value using the Cheng-Prusoff equation.

Cellular Functional Assays (TNF-α Inhibition)

-

Objective: To measure the potency (EC50) of this compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.

-

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Treatment: The stimulated cells are treated with a range of concentrations of this compound.

-

Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated to determine the EC50 value.

-

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the preclinical characterization of a non-steroidal GR agonist like this compound.

Caption: Preclinical experimental workflow for a non-steroidal GR agonist.

Conclusion

This compound represents a significant advancement in the field of non-steroidal glucocorticoid receptor modulators. Its high potency and selectivity for the GR, coupled with its non-steroidal structure, underscore its potential as a therapeutic agent with an improved benefit-risk profile over traditional corticosteroids. Further elucidation of its differential effects on transactivation and transrepression pathways, along with comprehensive preclinical pharmacokinetic and safety data, will be crucial in its continued development. This technical guide provides a foundational understanding of the core attributes of this compound for the scientific and drug development community.

References

AZD2906: A Potent Glucocorticoid Receptor Agonist for TNF-Induced Inflammation Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD2906, a potent and selective non-steroidal glucocorticoid receptor (GR) full agonist, and its application in tumor necrosis factor (TNF)-induced inflammation models. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of GR modulators for inflammatory diseases.

Core Compound Profile: this compound

This compound is a small molecule belonging to the indazole ether class that acts as a full agonist of the glucocorticoid receptor. Its high potency and selectivity make it a valuable tool for investigating the therapeutic potential of GR activation in inflammatory conditions. The compound is intended for preclinical research purposes only.[1]

Mechanism of Action: Glucocorticoid Receptor Activation

This compound exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor, a ligand-inducible transcription factor. Upon binding, the this compound-GR complex translocates to the nucleus where it modulates the expression of target genes. As a selective dimerizing GR agonist, this compound promotes the formation of GR homodimers, which then bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.[1]

Furthermore, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of the inflammatory response induced by TNF-α. This transrepression mechanism is a crucial component of the anti-inflammatory effects of glucocorticoids.

Figure 1: Simplified TNF-α Signaling Pathway.

Figure 2: this compound Mechanism of Action.

In Vitro Efficacy

This compound demonstrates potent inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

| Parameter | Value | Cell System | Assay |

| EC50 | 2.2 nM | Human PBMCs | LPS-induced TNF-α production[1] |

| GR Binding Affinity (Ki) | 2.8 nM | - | Radioligand binding assay |

Experimental Protocol: In Vitro TNF-α Inhibition Assay

-

Cell Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Compound Treatment: Pre-incubate PBMCs with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

-

TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.

-

Data Analysis: Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Efficacy in a TNF-Induced Inflammation Model

This compound has been shown to confer protection in a mouse model of TNF-induced inflammation.[1] While specific quantitative data for this compound in this model are not publicly available, the following table presents representative data for the effects of a glucocorticoid (dexamethasone) in a TNF-induced lethal inflammation model, illustrating the expected efficacy of a potent GR agonist.

| Treatment Group | Dose | Survival Rate (%) | Serum IL-6 (pg/mL) at 6h post-TNF |

| Vehicle + Saline | - | 100 | < 50 |

| Vehicle + TNF-α | - | 0 | 50,000 ± 8,000 |

| Dexamethasone + TNF-α | 10 mg/kg | 80 | 15,000 ± 4,000 |

Note: The data above are illustrative and based on typical results from published studies. They do not represent specific results for this compound.

Experimental Protocol: TNF-Induced Systemic Inflammation Mouse Model

This protocol describes a general procedure for inducing systemic inflammation in mice using TNF-α, which can be adapted for evaluating the efficacy of compounds like this compound.

-

Animals: Use male C57BL/6 mice, 8-10 weeks of age.

-

Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose and time point before TNF-α challenge (e.g., 1 hour prior).

-

TNF-α Challenge: Inject recombinant murine TNF-α (e.g., 25 µg per mouse) intraperitoneally to induce a systemic inflammatory response.

-

Monitoring: Monitor mice for signs of morbidity and mortality at regular intervals.

-

Endpoint Analysis:

-

Survival: Record survival over a specified period (e.g., 48 hours).

-

Cytokine Analysis: At a predetermined time point (e.g., 6 hours post-TNF-α), collect blood via cardiac puncture, prepare serum, and measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay.

-

Histopathology: Collect tissues (e.g., liver, lung, intestine) for histological analysis to assess inflammation and tissue damage.

-

Figure 3: In Vivo Experimental Workflow.

Summary

This compound is a potent and selective glucocorticoid receptor agonist with demonstrated in vitro anti-inflammatory activity. Its ability to confer protection in a mouse model of TNF-induced inflammation highlights its potential as a therapeutic agent for inflammatory diseases driven by excess TNF-α. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the preclinical pharmacology of this compound and other GR modulators.

References

Methodological & Application

Application Notes and Protocols for AZD2906: In Vitro Characterization of a Potent Glucocorticoid Receptor Agonist

For Research Use Only

Abstract

AZD2906 is a potent, selective, and orally bioavailable full agonist of the glucocorticoid receptor (GR).[1] As a dimerizing GR agonist, it actively promotes the formation of GR homodimers, which then translocate to the nucleus to modulate gene expression by binding to glucocorticoid response elements (GREs).[1] This mechanism of action underlies its significant anti-inflammatory properties, demonstrated by its ability to potently inhibit TNF-α production in human peripheral blood mononuclear cells (PBMCs).[1] These application notes provide a detailed overview of the in vitro pharmacology of this compound and standardized protocols for its characterization.

Introduction to this compound

This compound is a small molecule that acts as a full agonist for the glucocorticoid receptor. Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and inflammation. The therapeutic effects of glucocorticoids are primarily mediated through their interaction with the GR, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.